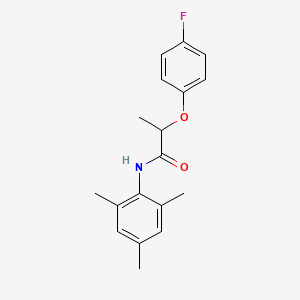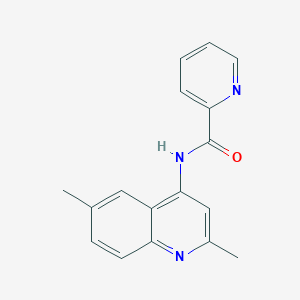
4-(2-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
Übersicht
Beschreibung
4-(2-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of triazole derivatives, which are widely used in medicinal chemistry, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 4-(2-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in memory and cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has various biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation, improve cognitive function, and protect against neurodegenerative diseases. It has also been shown to have anti-tumor and anti-microbial effects. In plant studies, 4-(2-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been shown to enhance plant growth and protect plants from fungal and bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(2-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its versatility. This compound can be used in various types of experiments, including in vitro and in vivo studies. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of 4-(2-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol can be toxic to cells and organisms.
Zukünftige Richtungen
There are several future directions for the research on 4-(2-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol. One possible direction is to study the compound's potential use in the treatment of neurodegenerative diseases. Another direction is to explore its potential use in agriculture as a natural pesticide and growth enhancer. Additionally, further research can be conducted to understand the mechanism of action of this compound and to identify its potential targets for drug development.
Wissenschaftliche Forschungsanwendungen
4-(2-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anti-inflammatory, anti-tumor, and anti-microbial agent. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agriculture, 4-(2-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been tested for its ability to enhance plant growth and protect plants from fungal and bacterial infections. In material science, this compound has been studied for its potential use in the fabrication of sensors and electronic devices.
Eigenschaften
IUPAC Name |
4-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S/c1-13-7-5-6-10-15(13)20-16(18-19-17(20)21)12-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXZYOCUNSWHQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=S)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[({1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4724346.png)
![N-(3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}phenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4724350.png)
![6-chloro-7-[(2-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4724360.png)
![5-oxo-N-pentyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4724368.png)

![N~2~-1,3-benzodioxol-5-yl-N~1~-[3-(dimethylamino)propyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4724373.png)

![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B4724390.png)
![5-[(bicyclo[2.2.1]hept-2-ylamino)sulfonyl]-N-isopropyl-2-methoxybenzamide](/img/structure/B4724401.png)
![2,2'-[(9-oxo-9H-fluorene-2,7-diyl)bis(sulfonylimino)]diacetic acid](/img/structure/B4724408.png)
![N-(2,3-dichlorophenyl)-2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4724414.png)
![N-{[2-(2-methoxybenzoyl)hydrazino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B4724421.png)
![ethyl 3-[({4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}amino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B4724433.png)
